molecular formula C10H14ClN B2916987 3-(o-Tolyl)azetidine Hydrochloride CAS No. 2445786-22-9

3-(o-Tolyl)azetidine Hydrochloride

Cat. No.: B2916987
CAS No.: 2445786-22-9
M. Wt: 183.68
InChI Key: FJFGWJXRDULTAJ-UHFFFAOYSA-N
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Description

3-(o-Tolyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. The presence of the o-tolyl group (a methyl-substituted phenyl group) attached to the azetidine ring enhances its chemical properties and potential applications. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-toluidine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the azetidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(o-Tolyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

3-(o-Tolyl)azetidine Hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)azetidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity play a crucial role in its binding and activity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.

    Pyrrolidines: These are five-membered nitrogen-containing rings with different reactivity and stability profiles.

Uniqueness: 3-(o-Tolyl)azetidine Hydrochloride is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar nitrogen-containing heterocycles.

Properties

IUPAC Name

3-(2-methylphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-4-2-3-5-10(8)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFGWJXRDULTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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